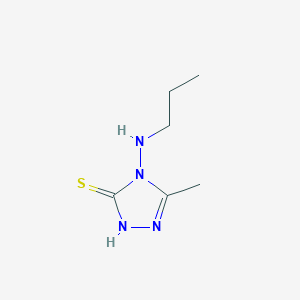

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and its derivatives are often explored for potential pharmaceutical applications.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and the use of various functional groups to modify the core structure. For instance, the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, a related compound, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol involved microwave activation, indicating the use of modern synthetic techniques to enhance reaction efficiency . These methods could potentially be adapted for the synthesis of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of tetrazole-linked triazole derivatives was established using 1H NMR, 13C NMR, FTIR, and mass spectrometry . X-ray diffraction studies provide insights into the crystal structure and intermolecular interactions, as seen in the study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole hexabromotellurate . These techniques would be essential in analyzing the molecular structure of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation, cyanoethylation , and reactions with haloalkanes . The reactivity of these compounds is influenced by the substituents on the triazole ring, as seen in the study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, where sulfur was identified as the most active center for electrophilic and radical attacks . Understanding the reactivity of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol" would require similar investigations into its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their potential applications. The physicochemical properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols were studied to facilitate the synthesis of biologically active compounds . Similarly, the properties of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were optimized and studied . These studies provide a foundation for analyzing the properties of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

Scientific Research Applications

Insecticidal Activity

5-Methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their insecticidal properties. A study by Maddila, Pagadala, and Jonnalagadda (2015) in the "Journal of Heterocyclic Chemistry" reports on the synthesis of triazole derivatives and their significant insecticidal activity against Plodia interpunctella (Maddila, Pagadala, & Jonnalagadda, 2015).

Antitumor Activity

Research into the antitumor properties of 1,2,4-triazole derivatives, including 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol, has been conducted. For example, a study in the "Russian Journal of General Chemistry" by Hovsepyan et al. (2018) focuses on the synthesis of new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives and their potential anti-tumor activity (Hovsepyan et al., 2018).

Corrosion Inhibition

The compound has applications in corrosion inhibition. Tansug (2017) in the "Journal of Adhesion Science and Technology" investigated the inhibition efficiency of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol for steel in cooling water systems, demonstrating significant inhibition effects (Tansug, 2017).

Pharmaceutical Applications

In pharmaceutical science, the synthesis of 1,2,4-triazole derivatives, including 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol, is an important area of research. Kravchenko, Panasenko, and Knysh (2018) in "Farmatsevtychnyi zhurnal" highlight the low toxicity and high efficiency of these derivatives, making them promising for new chemical compounds (Kravchenko, Panasenko, & Knysh, 2018).

Safety And Hazards

properties

IUPAC Name |

3-methyl-4-(propylamino)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-3-4-7-10-5(2)8-9-6(10)11/h7H,3-4H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFZDQQJDWSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN1C(=NNC1=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173433 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

1018053-32-1 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)